![molecular formula C6H7N3OS B2605856 4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole CAS No. 1871956-46-5](/img/structure/B2605856.png)
4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole
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Description
4-(Azetidine-1-carbonyl)-1,2,3-thiadiazole, also known as ACT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Anticancer Applications
Design and Anticancer Activity : New derivatives, including 1,3,4-thiadiazole thioglycosides linked to substituted pyrimidines, have been synthesized, showcasing significant cytotoxic activities against human liver cancer (HepG-2) and breast adenocarcinoma (MCF7) cell lines. These derivatives represent a novel class of anticancer agents, highlighting the potential of 1,3,4-thiadiazole derivatives in cancer treatment research (Khalaf et al., 2020).
Biological and Pharmacological Activities
Broad Biological Activities : The 1,3,4-thiadiazole scaffold is well-known for its diverse biological activities, displaying potential as anticancer, antibacterial, antifungal, and antiviral agents. This broad spectrum of activity suggests its versatility in medicinal chemistry and drug development (Matysiak, 2015).
Antimicrobial Applications
Antibacterial and Antifungal Agents : Azetidine and thiadiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This includes activity against multidrug-resistant strains, highlighting their importance in addressing antibiotic resistance (Patel et al., 2014).
Material Science Applications
Synthesis and Spectroscopic Study : Research into the synthesis of thiadiazole-based therapeutic agents has provided key insights into the potential material science applications of these compounds. This includes the development of novel drugs through variations in substituents on the thiadiazole ring (Boulhaoua et al., 2019).
properties
IUPAC Name |
azetidin-1-yl(thiadiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c10-6(9-2-1-3-9)5-4-11-8-7-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQMXBTHOSHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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